2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H14ClN3O3S2 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.83 g/mol. The structural representation includes a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides typically exhibit their biological effects through the inhibition of specific enzymes or pathways. In the case of this compound, the 1,2,4-oxadiazole moiety is particularly significant due to its role in biological interactions:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit antibacterial and antifungal properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
- Anticancer Potential : The incorporation of aromatic groups like 4-chlorophenyl enhances lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cell lines.
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
Anticancer | Demonstrates cytotoxic effects in vitro against multiple cancer cell lines. |
Anti-inflammatory | Potentially reduces inflammation markers in cellular models. |
Antiviral | Shows promise in inhibiting viral replication in preliminary studies. |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives containing the oxadiazole ring exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of folate synthesis pathways .
- Cytotoxicity Evaluation : In vitro assays using the MTT method revealed that the compound exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating potent activity .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in macrophage models. This suggests a potential role for this compound in treating inflammatory diseases .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-23(15-5-3-2-4-6-15)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)13-7-9-14(20)10-8-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCKQTWSFMELG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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